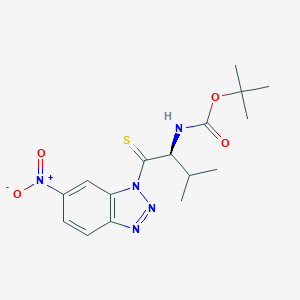
N,N-Diallylcyanothioformamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diallylcyanothioformamide (DCTF) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. DCTF is a yellowish crystalline solid that is synthesized by the reaction of diallylamine with carbon disulfide in the presence of an acid catalyst.
Mecanismo De Acción
The mechanism of action of N,N-Diallylcyanothioformamide is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death in cancer cells and can also inhibit the replication of viruses and bacteria.
Efectos Bioquímicos Y Fisiológicos
N,N-Diallylcyanothioformamide has been shown to have various biochemical and physiological effects. In cancer cells, N,N-Diallylcyanothioformamide has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In viruses and bacteria, N,N-Diallylcyanothioformamide has been shown to inhibit replication and reduce infectivity. In plants, N,N-Diallylcyanothioformamide has been shown to regulate growth and increase yield.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N,N-Diallylcyanothioformamide in lab experiments is its low cost and easy availability. Another advantage is its versatility, as it can be used in various fields of scientific research. However, one limitation of using N,N-Diallylcyanothioformamide is its potential toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research on N,N-Diallylcyanothioformamide. One direction is to study its potential applications in the field of nanomaterial synthesis, as it has been shown to be a versatile precursor for the synthesis of various nanomaterials. Another direction is to study its potential applications in the field of medicine, as it has shown promising results in the treatment of cancer, viral infections, and bacterial infections. Additionally, further studies are needed to understand the mechanism of action of N,N-Diallylcyanothioformamide and its potential toxicity.
Métodos De Síntesis
The synthesis of N,N-Diallylcyanothioformamide involves the reaction of diallylamine with carbon disulfide in the presence of an acid catalyst. The reaction takes place in a solvent such as ethanol or methanol, and the resulting product is purified by recrystallization. The yield of N,N-Diallylcyanothioformamide can be improved by optimizing the reaction conditions such as temperature, pressure, and reaction time.
Aplicaciones Científicas De Investigación
N,N-Diallylcyanothioformamide has been extensively studied for its potential applications in various fields of scientific research. In medicine, N,N-Diallylcyanothioformamide has been shown to have anticancer, antiviral, and antibacterial properties. In agriculture, N,N-Diallylcyanothioformamide has been used as a pesticide and as a growth regulator for plants. In material science, N,N-Diallylcyanothioformamide has been used as a precursor for the synthesis of various nanomaterials such as metal sulfides, metal oxides, and metal nitrides.
Propiedades
Número CAS |
178811-54-6 |
|---|---|
Nombre del producto |
N,N-Diallylcyanothioformamide |
Fórmula molecular |
C8H10N2S |
Peso molecular |
166.25 g/mol |
Nombre IUPAC |
1-cyano-N,N-bis(prop-2-enyl)methanethioamide |
InChI |
InChI=1S/C8H10N2S/c1-3-5-10(6-4-2)8(11)7-9/h3-4H,1-2,5-6H2 |
Clave InChI |
MLYKDCUXEREXFX-UHFFFAOYSA-N |
SMILES |
C=CCN(CC=C)C(=S)C#N |
SMILES canónico |
C=CCN(CC=C)C(=S)C#N |
Sinónimos |
Carbonocyanidothioic amide, di-2-propenyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]acetate](/img/structure/B60845.png)
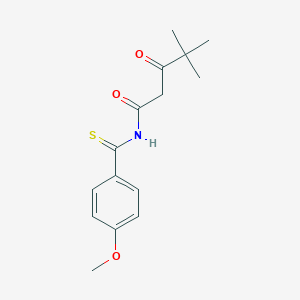
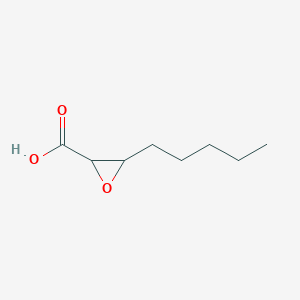
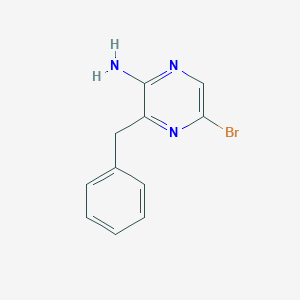
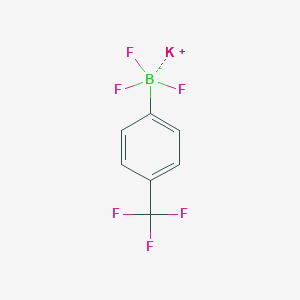
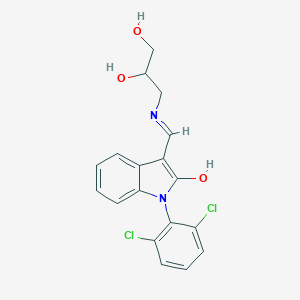
![(3,4-Dimethylthieno[2,3-b]thiophen-2-yl)methanol](/img/structure/B60856.png)
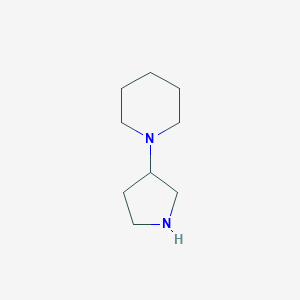
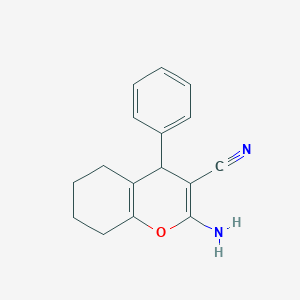
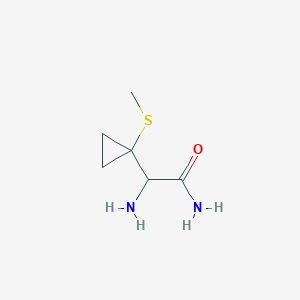
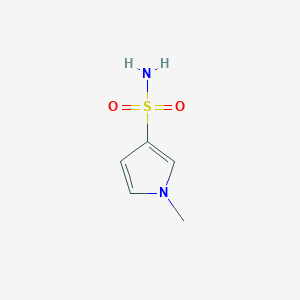
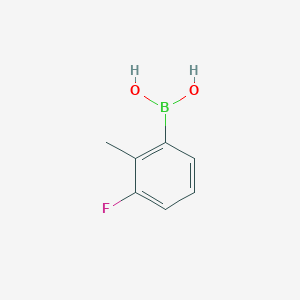
![Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]-](/img/structure/B60878.png)
